Product packaging for alpha-Isobutylpyridine-2-acetonitrile(Cat. No.:CAS No. 78833-04-2)

alpha-Isobutylpyridine-2-acetonitrile

Cat. No.: B1626101
CAS No.: 78833-04-2
M. Wt: 174.24 g/mol
InChI Key: GPMCJRHRMGDKEE-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are a significant class of organic compounds characterized by a ring structure containing at least one nitrogen atom alongside carbon atoms. numberanalytics.comfiveable.me These compounds are fundamental in chemistry and biology, with their structures forming the core of many natural products, including alkaloids and vitamins. nih.govwikipedia.org Nitrogen heterocycles can be categorized based on ring size and saturation, with common examples including five-membered rings like pyrroles and six-membered rings such as pyridines and pyrimidines. numberanalytics.com

Pyridine (B92270) (C₅H₅N) is a quintessential six-membered aromatic nitrogen heterocycle, structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This substitution makes the ring electron-deficient and imparts distinct chemical properties. nih.gov The nitrogen atom's lone pair of electrons does not participate in the aromatic system, giving pyridine its basic character. wikipedia.org The vast structural diversity and reactivity of pyridine derivatives have established them as crucial building blocks in numerous applications, including pharmaceuticals, agrochemicals, and materials science. nih.govmsesupplies.comopenmedicinalchemistryjournal.com α-Isobutylpyridine-2-acetonitrile is a substituted pyridine, placing it within this vital family of nitrogen-containing heterocyclic compounds.

Importance of Acetonitrile-Containing Pyridine Scaffolds in Organic Synthesis

Pyridine scaffolds that incorporate an acetonitrile (B52724) group (-CH₂CN) are valuable intermediates in organic synthesis. Acetonitrile itself can serve as a versatile building block for constructing pyridine rings. mdpi.com For instance, synthetic methodologies have been developed that utilize acetonitrile as a key reactant in cyclization reactions to form polysubstituted pyridines. researchgate.net This highlights the foundational role of the acetonitrile unit in creating the core heterocyclic structure.

Once formed, the pyridine-acetonitrile framework is a versatile precursor for a wide range of more complex molecules. The nitrile group (C≡N) is a key functional handle that can be transformed into other chemical moieties, such as amines, carboxylic acids, or ketones, allowing for extensive derivatization. This synthetic flexibility makes pyridine-acetonitrile derivatives important synthons in the development of new compounds, particularly in medicinal chemistry where pyridine rings are a common feature in drug molecules. nih.govnih.gov The synthesis of various pyridine derivatives often involves intermediates where a nitrile group is strategically employed to build molecular complexity. nih.govresearchgate.net

Below is an interactive data table summarizing examples of pyridine-acetonitrile derivatives and their precursors.

Derivative NameCAS NumberMolecular FormulaPrecursors Example
2-Pyridylacetonitrile (B1294559)2739-97-1C₇H₆N₂2-Bromopyridine, Acetonitrile
Pyridine-3-acetonitrile6443-85-2C₇H₆N₂3-Picoline, Cyanogen chloride
4-Pyridinepropanenitrile5451-39-8C₈H₈N₂Not specified in search results
2-Chloro-5-pyridineacetonitrileNot specifiedC₇H₅ClN₂Not specified in search results

This table is generated based on data from search results chemicalbook.com.

Structural Significance of the Isobutyl Substituent in Pyridine Systems

Electronic Effects: Alkyl groups, including the isobutyl group, are generally considered electron-donating groups (EDG). acs.org This electron-donating nature increases the electron density on the aromatic pyridine ring. acs.org An increase in electron density can affect the reactivity of the ring in various chemical reactions, influencing how it interacts with electrophiles and nucleophiles. nih.govrsc.org

Steric Effects: The branched structure of the isobutyl group creates significant steric hindrance around the 2-position of the pyridine ring. fiveable.me This bulkiness can physically obstruct the approach of reagents to the nitrogen atom or the adjacent C-2 position, thereby influencing the regioselectivity of reactions. nih.gov For example, this steric crowding can affect the rate and outcome of reactions involving the nitrogen's lone pair, such as coordination with metal ions or alkylation. fiveable.me The lipophilic nature of the isobutyl group can also enhance the molecule's solubility in organic, nonpolar solvents.

The following interactive table compares the general properties of the isobutyl substituent with other common functional groups found on pyridine rings.

SubstituentTypeGeneral Electronic EffectRelative Steric Bulk
Isobutyl (-CH₂CH(CH₃)₂)AlkylElectron-DonatingHigh
Methyl (-CH₃)AlkylElectron-DonatingLow
Phenyl (-C₆H₅)ArylElectron-Withdrawing (inductive), can be donating (resonance)High
Fluoro (-F)HalogenElectron-WithdrawingLow
Cyano (-CN)NitrileStrong Electron-WithdrawingLow
Nitro (-NO₂)NitroStrong Electron-WithdrawingMedium

This table synthesizes general chemical principles and information from search results fiveable.meacs.orgnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B1626101 alpha-Isobutylpyridine-2-acetonitrile CAS No. 78833-04-2

Properties

IUPAC Name

4-methyl-2-pyridin-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2/c1-9(2)7-10(8-12)11-5-3-4-6-13-11/h3-6,9-10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMCJRHRMGDKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000069
Record name 4-Methyl-2-(pyridin-2-yl)pentanenitrile
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78833-04-2
Record name α-(2-Methylpropyl)-2-pyridineacetonitrile
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Record name alpha-Isobutylpyridine-2-acetonitrile
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Record name 4-Methyl-2-(pyridin-2-yl)pentanenitrile
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Record name α-isobutylpyridine-2-acetonitrile
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Synthetic Methodologies for α Isobutylpyridine 2 Acetonitrile and Analogs

Strategies for Introducing the Acetonitrile (B52724) Moiety

The introduction of an acetonitrile group at the 2-position of an isobutyl-substituted pyridine (B92270) is a critical transformation. This can be achieved through various methods, including direct cyanomethylation, nucleophilic displacement of a leaving group, and electrochemical cyanation.

Cyanomethylation Approaches

Direct C-H cyanomethylation offers an atom-economical route to the target compound. One of the most prominent methods for the functionalization of electron-deficient heterocycles like pyridine is the Minisci reaction. wikipedia.org This radical-based substitution is typically performed under acidic conditions to activate the pyridine ring towards attack by a nucleophilic radical species. wikipedia.org

For the synthesis of α-isobutylpyridine-2-acetonitrile, a cyanomethyl radical would be generated in situ from a suitable precursor, such as bromoacetonitrile (B46782) or cyanoacetic acid. The reaction with 4-isobutylpyridine (B184579) would then proceed, favoring substitution at the C2 and C6 positions.

A representative Minisci reaction for the cyanomethylation of 4-isobutylpyridine is outlined below:

ReactantsReagentsSolventTemperature (°C)Product(s)
4-IsobutylpyridineCyanoacetic acid, AgNO₃, (NH₄)₂S₂O₈H₂O/CH₂Cl₂50-80α-Isobutylpyridine-2-acetonitrile & 2-Isobutylpyridine-6-acetonitrile

Table 1: Representative conditions for a Minisci-type cyanomethylation of 4-isobutylpyridine. Yields and regioselectivity can vary based on the specific conditions and radical precursor used.

Recent advancements in photoredox catalysis have enabled Minisci-type reactions to be carried out under milder conditions, often with improved regioselectivity, presenting a modern alternative to classical methods.

Nucleophilic Substitution Reactions with Cyanide Sources

A well-established method for the synthesis of aryl and heteroaryl nitriles involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halide, with a cyanide salt. This approach necessitates the prior synthesis of a 2-halo-4-isobutylpyridine. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack. chemguide.co.uk

The reaction of 2-chloro-4-isobutylpyridine (B13679962) with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF at elevated temperatures, would yield the desired α-isobutylpyridine-2-acetonitrile.

It is important to distinguish the nucleophilic aromatic substitution on the pyridine ring from a classical SN2 displacement. The SN2 mechanism involves a backside attack on a tetrahedral carbon center and is characteristic of reactions on alkyl halides. chemguide.co.ukyoutube.com For instance, the reaction of 1,2-dibromoethane (B42909) with two equivalents of sodium cyanide proceeds via an SN2 pathway to form succinonitrile. However, the substitution of a halogen on the sp²-hybridized carbon of the pyridine ring proceeds through a Meisenheimer-type intermediate, characteristic of the SNAr mechanism. chemguide.co.uk

SubstrateReagentSolventTemperature (°C)Product
2-Chloro-4-isobutylpyridineNaCN or KCNDMSO or DMF100-150α-Isobutylpyridine-2-acetonitrile

Table 2: Typical conditions for the nucleophilic substitution of 2-chloro-4-isobutylpyridine with a cyanide salt.

Electrochemical Approaches for Nitrile Group Formation

Electrochemical methods offer a green and often highly efficient alternative for the synthesis of cyanopyridines. One such approach involves the cyanation of pyridine N-oxides. The N-oxide activates the pyridine ring, particularly at the C2 position, facilitating functionalization. chem-soc.siresearchgate.netresearchgate.net

In this strategy, 4-isobutylpyridine would first be oxidized to 4-isobutylpyridine-N-oxide. Subsequent electrochemical cyanation, often using a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) or simple alkali metal cyanides in the presence of an activating agent, would introduce the cyano group at the 2-position. chem-soc.siorganic-chemistry.org The reaction proceeds through the formation of an N-acyloxy or N-silyloxypyridinium intermediate, which readily undergoes nucleophilic attack by the cyanide ion.

SubstrateCyanide SourceActivating AgentSolventConditionsProduct
4-Isobutylpyridine-N-oxideTMSCN or KCNDimethylcarbamoyl chlorideAcetonitrileElectrolysis, elevated temperatureα-Isobutylpyridine-2-acetonitrile

Table 3: General conditions for the electrochemical cyanation of 4-isobutylpyridine-N-oxide.

Construction of the Pyridine Core with Isobutyl Substitution

An alternative to functionalizing a pre-formed pyridine ring is to construct the heterocyclic system with the required substituents already in place. The Hantzsch pyridine synthesis is a classic and versatile method for achieving this. wikipedia.orgorganic-chemistry.org

Hantzsch Pyridine Synthesis

The traditional Hantzsch synthesis is a one-pot multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.govyoutube.com This reaction initially forms a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org

To synthesize a precursor for α-isobutylpyridine-2-acetonitrile, a modified Hantzsch synthesis could be employed. By using isovaleraldehyde (B47997) as the aldehyde component, the isobutyl group is incorporated at the 4-position of the pyridine ring. The use of cyanoacetamide or ethyl cyanoacetate (B8463686) as one of the β-dicarbonyl components can directly install a cyano or a precursor to the cyanomethyl group.

A plausible modified Hantzsch synthesis for a precursor to the target molecule is depicted below:

Aldehydeβ-Dicarbonyl 1β-Dicarbonyl 2Nitrogen SourceOxidizing AgentProduct
IsovaleraldehydeEthyl acetoacetateCyanoacetamideAmmonium acetatee.g., MnO₂ or air2-Hydroxy-4-isobutyl-6-methylnicotinonitrile

Table 4: A potential modified Hantzsch reaction scheme. The initial product would require further chemical modification to arrive at α-isobutylpyridine-2-acetonitrile.

Following the construction of the pyridine ring, further steps would be necessary to convert the functional groups at the 2- and 6-positions to a methyl and a cyanomethyl group, respectively, to obtain the final target molecule.

Reduction of Pyridine-2,6-dicarboxylic Acid Diesters to Diols

The reduction of pyridine-2,6-dicarboxylic acid diesters to the corresponding 2,6-bis(hydroxymethyl)pyridine is a fundamental transformation that provides key diol intermediates. These diols can be further functionalized to create a range of pyridine derivatives. A powerful and commonly used reagent for this conversion is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comncert.nic.in

LiAlH₄ is a potent reducing agent capable of reducing a wide array of carboxylic acid derivatives, including esters, to primary alcohols. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester group. This process occurs twice for a diester. The initial addition results in a tetrahedral intermediate which then collapses, eliminating an alkoxide group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form a primary alcohol upon workup. masterorganicchemistry.com

The general transformation is as follows: Reaction Scheme: Reduction of a Pyridine Diester

This reduction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with protic solvents. The reaction often yields the desired diol in high purity after an aqueous workup to neutralize the reaction mixture and hydrolyze the aluminum alkoxide intermediates. researchgate.net While LiAlH₄ is highly efficient, it is also expensive, and for commercial applications, catalytic hydrogenation may be considered as an alternative, though it often requires harsher conditions. ncert.nic.in

Acylation Reactions of Alkylpyridines

The introduction of an acyl group onto an alkyl-substituted pyridine ring, such as an isobutylpyridine, is a challenging yet important C-C bond-forming reaction. Pyridine itself is an electron-deficient heterocycle, which makes it resistant to standard electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Furthermore, the basic nitrogen atom readily reacts with Lewis acid catalysts, leading to the formation of a pyridinium (B92312) salt that is even more deactivated towards electrophilic attack.

Alternative strategies have been developed to overcome these challenges:

Acylation via Metalated Pyridines: A common approach involves the deprotonation of an alkylpyridine using a strong base, such as an organolithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), to form a metalated intermediate. This nucleophilic species can then react with an acylating agent, such as an ester or an acyl halide, to introduce the acyl group. The position of metalation is directed by the substituents on the ring.

Radical Acylation: Another method involves the use of acyl radicals. These radicals can be generated from precursors like aldehydes or carboxylic acid derivatives and tend to add to protonated pyridinium salts, typically at the 2- or 4-positions. An oxidant is required in a subsequent step to rearomatize the ring.

The choice of method depends on the desired regioselectivity and the functional group tolerance of the substrate.

Multi-Step Synthesis Pathways Involving Precursors

The construction of complex substituted pyridines often necessitates multi-step sequences that build upon or form the pyridine ring from various precursors. These pathways offer versatility and control over the final substitution pattern.

Routes via Amino-Substituted Pyridine Intermediates

Amino-substituted pyridines are highly valuable intermediates in the synthesis of more complex derivatives. ijpsonline.com The amino group can act as a directing group for further substitutions or can be transformed into other functionalities. There are numerous methods for their synthesis:

From Halopyridines: Nucleophilic aromatic substitution of halopyridines, particularly fluoropyridines, with ammonia or amines is a common route. researchgate.net For instance, 2-fluoropyridine (B1216828) can react with various lithium amides or even acetamidine (B91507) hydrochloride (as an ammonia source) to yield 2-aminopyridine (B139424) derivatives. researchgate.net

From Acyclic Precursors: Condensation reactions are widely used to construct the pyridine ring itself. The reaction of ylidenemalononitriles with primary amines can produce highly substituted 2-amino-3-cyanopyridines. nih.gov This method is notable for its ability to build complex substitution patterns in a single step under mild, often room-temperature, conditions. nih.gov

Via N-Aminopyridinium Salts: Pyridines can be N-aminated using reagents like O-(2,4-dinitrophenyl)hydroxylamine. nih.gov These N-aminopyridinium salts are versatile bifunctional reagents. They can undergo transformations such as transition metal-catalyzed reactions to form fused heterocyclic systems like pyrazolo[1,5-α]pyridines or participate in photoredox-catalyzed reactions for C-H functionalization of the pyridine ring. nih.gov

Cyclization Reactions to Form Fused Pyridine Systems

Cyclization reactions are powerful tools for constructing polycyclic systems containing a pyridine ring. These reactions can be intramolecular, where a side chain on the pyridine ring reacts back onto itself, or intermolecular, involving cycloadditions.

Intramolecular Cyclization: Nitrogen-centered radicals generated from ene-amide substrates can undergo intramolecular cyclization to form fused heterocyclic structures. acs.org The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) is a key consideration. acs.orglibretexts.org Another strategy involves the reaction of pyridinium 1,4-zwitterions with tethered reactants, leading to cascade reactions that form fused systems. nih.gov

Visible-Light-Mediated Cyclization: Modern photochemical methods enable the synthesis of fused systems under mild conditions. For example, 3-amino- ijpsonline.comnih.govnih.gov-triazolo[4,3-a]pyridines can be synthesized via a one-pot, visible-light-mediated desulfurative cyclization of 2-hydrazinopyridine (B147025) and an isothiocyanate, using an organic photocatalyst. acs.org This approach avoids the need for metal catalysts and harsh reagents. acs.org

Diazo Coupling and Cyclization: Fused systems like naphtopyrazolotriazines can be synthesized through controlled diazo coupling and subsequent thermal cyclization reactions starting from amine precursors. mdpi.com

Vicarious Nucleophilic Substitution (VNS) on Electrophilic Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a crucial method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. organic-chemistry.org This reaction allows for the direct replacement of a hydrogen atom with a carbon substituent. The VNS reaction is particularly useful for synthesizing derivatives like α-isobutylpyridine-2-acetonitrile from a nitropyridine precursor. The reaction uses a carbanion that is substituted with a leaving group at the nucleophilic carbon atom. nih.gov

For the synthesis of α-alkylpyridine-2-acetonitriles, a suitable nucleophile would be an α-cyano carbanion bearing a leaving group, such as a phenoxy or thiophenoxy group (e.g., PhOCH(R)CN). organic-chemistry.org

Carbanion Addition and Base-Induced β-Elimination

The mechanism of the VNS reaction proceeds in two main steps:

Carbanion Addition: A strong base deprotonates the carbon acid (e.g., isobutylphenylthioacetonitrile) to generate a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the electron-deficient nitropyridine ring, typically at a position ortho or para to the nitro group, to form an anionic σ-complex, also known as a Meisenheimer-type adduct. nih.gov

Base-Induced β-Elimination: In the second step, another equivalent of base facilitates the β-elimination of the leaving group (e.g., PhS⁻) from the sp³-hybridized carbon, leading to the rearomatization of the pyridine ring and formation of the final substituted product as its anion. nih.gov An acidic workup then provides the neutral product. organic-chemistry.org

The table below presents research findings on the VNS alkylation of various nitropyridines with sulfonyl-stabilized carbanions, which follows the same mechanistic principle.

Nitropyridine SubstrateAlkylating Agent (Sulfone Precursor)ProductYield (%)Reference
3-NitropyridineMethyl phenyl sulfone4-Methyl-3-nitropyridine79 researchgate.net
3-NitropyridineEthyl phenyl sulfone4-Ethyl-3-nitropyridine71 researchgate.net
3-NitropyridineIsobutyl phenyl sulfone4-Isobutyl-3-nitropyridine72 researchgate.net
3-NitropyridineOctyl phenyl sulfone3-Nitro-4-octylpyridine78 researchgate.net
2-Chloro-3-nitropyridineIsobutyl phenyl sulfone2-Chloro-4-isobutyl-3-nitropyridine80 researchgate.net
4-Chloro-3-nitropyridineIsobutyl phenyl sulfone4-Chloro-5-isobutyl-3-nitropyridine85 researchgate.net

Stereoselective Synthesis Approaches

Enantioselective Alkylation of 2-Alkylpyridines

A direct and highly effective method for the stereoselective synthesis of chiral pyridines, including α-isobutylpyridine-2-acetonitrile precursors, is the enantioselective α-alkylation of 2-alkylpyridines. This approach avoids the need for pre-functionalization of the substrate and utilizes chiral lithium amides (CLAs) as non-covalent stereodirecting auxiliaries. nih.govnih.gov The process involves the deprotonation of the 2-alkylpyridine at the α-position with an organolithium base in the presence of a chiral amine, forming a chiral mixed aggregate. This aggregate then directs the subsequent alkylation by an electrophile, controlling the stereochemistry of the newly formed C-C bond. nih.gov

The success of this method relies on the formation of well-defined chiral aggregates between the lithiated pyridine substrate and the chiral lithium amide. nih.gov Extensive research has shown that the choice of the chiral amine, solvent, and additives is crucial for achieving high enantioselectivity. nih.gov For instance, in the benzylation of 2-butylpyridine (B1583359), toluene (B28343) was identified as the optimal solvent, while ethereal solvents led to no enantioselectivity. nih.gov The addition of hexamethylphosphoramide (B148902) (HMPA) was found to enhance both conversion and enantiomeric ratio (er). nih.gov

The scope of this enantioselective alkylation has been explored with various 2-alkylpyridines and electrophiles. High enantioselectivities have been achieved for the reaction of 2-butylpyridine with a range of activated electrophiles, including methyl iodide and various benzylic bromides. nih.gov The versatility of this method suggests its applicability for the synthesis of α-isobutylpyridine-2-acetonitrile by using a suitable 2-alkylpyridine and an electrophile that can be converted to the acetonitrile group, or by direct alkylation with a haloacetonitrile if reactivity allows.

The following table summarizes the results of the enantioselective benzylation of various 2-alkylpyridines, demonstrating the influence of the substrate's steric properties on the reaction's efficiency and stereoselectivity. nih.gov

Table 1: Enantioselective Benzylation of 2-Alkylpyridines

Entry2-Alkylpyridine SubstrateYield (%)Enantiomeric Ratio (er)
12-Butylpyridine8197:3
22-Hexylpyridine8097:3
32-Ethylpyridine7685:15
42-(Cyclohexylmethyl)pyridine81>99:1
52-(Cyclopentylmethyl)pyridine8199:1
Reaction conditions involved the use of a chiral lithium amide derived from (R)-N-(1-phenylethyl)-N-(phenylmethyl)amine and n-BuLi in toluene, with HMPA as an additive. Data sourced from Gladfelder et al. (2019). nih.gov

The data indicates that increasing the length of the linear alkyl chain from butyl to hexyl has minimal impact on yield or enantioselectivity. nih.gov However, a smaller alkyl group like ethyl results in a noticeable decrease in the enantiomeric ratio. nih.gov Interestingly, substrates with branching at the γ-position of the alkyl chain, such as 2-(cyclohexylmethyl)pyridine, lead to excellent enantioselectivity. nih.gov This highlights the subtle interplay of steric factors in the chiral aggregate that dictates the stereochemical outcome.

Reactivity and Reaction Mechanisms of α Isobutylpyridine 2 Acetonitrile Scaffold

C–H Functionalization Studies of Isobutylpyridine Derivatives

The functionalization of C–H bonds in alkylpyridine derivatives is a powerful tool for molecular diversification. bohrium.com The pyridine (B92270) ring's electronic properties significantly influence the reactivity of the attached alkyl groups. researchgate.net Directing this functionalization to a specific site within the isobutyl group of a molecule like α-isobutylpyridine-2-acetonitrile is a key challenge governed by several factors.

In isobutylpyridine derivatives, there are multiple C–H bonds available for reaction, including those at the methine (tertiary) position and the α-position (the CH₂ group adjacent to the pyridine ring, also known as the benzylic or, more accurately, pyridylic position). The selectivity of C–H bond abstraction, particularly in radical reactions, is a subject of detailed study.

The pyridylic hydrogens are notably acidic compared to typical benzylic hydrogens due to the influence of the electronegative nitrogen atom in the pyridine ring. pearson.com This increased acidity can favor functionalization at the α-position. For instance, the pKa values for hydrogens on alkyl groups at the C2 and C4 positions of pyridine are lower (more acidic) than those at the C3 position. pearson.com Deprotonation at the α-position results in a resonance-stabilized carbanion, which enhances the likelihood of reactions occurring at this site. pearson.com

However, the inherent strength of C–H bonds also plays a crucial role. Tertiary C–H bonds, like the methine bond in the isobutyl group, are generally weaker than secondary or primary C–H bonds, making them more susceptible to abstraction by radical species. This creates a competition between the electronically activated α-position and the weaker methine C–H bond. Studies on the reaction of alkyl-substituted pyridines with metal complexes have shown that C–H cleavage can occur at either the aromatic ring or the aliphatic side chain, with steric factors and reaction conditions dictating the outcome. nih.gov The precise site of functionalization is therefore a delicate balance between electronic activation and bond dissociation energy.

PositionBond TypeInfluencing FactorsPredicted Reactivity
α-Position Secondary (Pyridylic)Inductive effect of pyridine N, Resonance stabilization of intermediateHigh (Electronically favored)
Methine Position TertiaryWeaker C-H bond dissociation energyHigh (Thermodynamically favored for radical abstraction)

This inductive effect is a primary reason for the increased acidity of the C–H bonds at the α-position (pyridylic position) of the isobutyl group. pearson.com By withdrawing electron density from the α-carbon, the nitrogen atom polarizes the C–H bond, facilitating proton abstraction and stabilizing the resulting negative charge in the transition state and carbanionic intermediate. pearson.comquora.com This electronic pull makes the α-position a prime target for deprotonation by a strong base and subsequent nucleophilic reactions, as well as a potential site for certain oxidative functionalizations. pearson.com The electron deficiency is most pronounced at the 2- and 4-positions of the pyridine ring, making substituents at these positions particularly susceptible to this effect. quora.com

The cleavage of C–H bonds in alkylpyridines can proceed through various mechanisms, including homolytic substitution (SH2). In these radical reactions, polar effects play a critical role in determining reaction rates and selectivity. Studies have shown that increasing the electronegative character of a radical-bearing molecule can increase the rate of hydrogen atom abstraction, a key step in many C–H functionalization reactions. nih.gov

The transition state of these reactions is influenced by the polarity of both the substrate and the abstracting radical. For an electron-deficient system like a protonated or activated pyridine, the transition state for hydrogen abstraction can be stabilized by polar contributions. nih.gov In an SH2 reaction, a radical attacks a saturated carbon atom, leading to the displacement of another group. In the context of C–H cleavage, this involves a radical abstracting a hydrogen atom. The stability of the transition state is key. For the isobutyl side chain, the transition state for abstracting the methine hydrogen would lead to a more stable tertiary radical, while abstraction from the α-position is electronically influenced by the pyridine ring. The interplay of these factors dictates the preferred reaction pathway.

Visible-light photoredox catalysis has become a prominent method for the C–H functionalization of heterocycles under mild conditions. nih.govconicet.gov.ar For alkylpyridines, this approach often involves activating the pyridine ring to facilitate radical reactions. nih.gov

One common strategy involves the N-activation of the pyridine, for instance, by forming an N-amidopyridinium or N-methoxypyridinium salt. nih.govnih.gov Single-electron reduction of this activated pyridinium (B92312) ion by a photocatalyst generates a pyridinyl radical. acs.org This radical intermediate can then participate in cascades, for example, by enabling an intramolecular hydrogen atom transfer (HAT) to generate a radical on the alkyl side chain, which can then be trapped by a coupling partner. conicet.gov.ar Alternatively, an external radical can add to the activated pyridine, leading to functionalization. nih.gov These methods have demonstrated high regioselectivity, often for the C4 position of the pyridine ring or for the side chain, depending on the specific mechanism and reaction design. nih.govresearchgate.net This approach offers a powerful way to achieve site-selective modification of the heterobenzylic C–H bonds of pyridines. nih.gov

Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) attached at the 2-position of the pyridine ring is a versatile functional group, primarily due to the reactivity of the α-carbon.

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic due to the strong electron-withdrawing nature of both the cyano group (-CN) and the 2-pyridyl group. This acidity allows for the ready formation of a resonance-stabilized carbanion, known as the cyanomethyl anion, upon treatment with a suitable base. researchgate.netnih.gov

This cyanomethyl anion is a potent nucleophile. researchgate.net When generated electrochemically in the presence of a tetraalkylammonium salt as the counterion, it exists as a "naked" and highly reactive species due to the weak interaction with the bulky cation. researchgate.netnih.gov This enhanced nucleophilicity allows it to react with a wide range of electrophiles. For example, it can participate in cyanomethylation reactions, such as attacking the carbonyl carbon of aldehydes to form β-hydroxynitriles. researchgate.netnih.gov The anion's reactivity is dual in nature; it can act as a strong base or as a nucleophile, with its behavior depending on the substrates present in the reaction mixture. nih.gov In the absence of a suitable electrophile, it can even attack a parent acetonitrile molecule. nih.govresearchgate.net This nucleophilic character is central to the synthetic utility of the α-isobutylpyridine-2-acetonitrile scaffold, enabling the construction of more complex molecules through carbon-carbon bond formation at the α-carbon.


Potential for Radical Formation

The α-carbon of the acetonitrile group is a primary site for radical formation. The thermal dissociation of acetonitrile typically proceeds via H-elimination to form a cyanomethyl radical (•CH2CN). nih.gov In the case of α-isobutylpyridine-2-acetonitrile, the hydrogen atom at the α-position is similarly susceptible to abstraction, which would lead to the formation of a stabilized radical. The stability of this radical is influenced by both the adjacent nitrile group and the pyridine ring.

Recent studies on photocatalytic transformations have highlighted the generation of radicals from acetonitrile under mild conditions. youtube.com For instance, using a photocatalyst like fac-Ir(ppy)₃ and blue light irradiation, it is possible to initiate a single-electron transfer (SET) process, leading to radical species that can participate in further reactions. youtube.com For α-isobutylpyridine-2-acetonitrile, such photocatalytic conditions could generate the corresponding α-pyridyl-α-isobutylacetonitrile radical, a reactive intermediate for C-C bond formation.

Table 1: Key Reactions in Acetonitrile Radical Chemistry

Reaction Type Generic Equation Significance Reference
H-Abstraction CH₃CN + •R → •CH₂CN + RH Primary pathway for radical initiation. nih.gov nih.gov
Reaction with Oxygen •CH₂CN + O₂ → Products (e.g., HCN) Important in oxidation and combustion chemistry. nih.gov nih.gov

Oxidation Pathways of Acetonitrile-Substituted Pyridines

The oxidation of acetonitrile-substituted pyridines can occur at several sites, including the pyridine nitrogen, the pyridine ring itself, and the acetonitrile side chain. The oxidation of the acetonitrile moiety often involves the formation of radical intermediates, as discussed previously. The reaction of the cyanomethyl radical with atomic oxygen is predicted to primarily form CH₃ and NCO, while reaction with molecular oxygen can lead to species like formyl cyanide (OCHCN) and ultimately HCN. nih.gov

The pyridine ring's electronic nature significantly affects oxidation reactions. Studies on the oxidation of other substrates in the presence of substituted pyridines show that electron-withdrawing groups on the pyridine ring, such as a cyano group, can enhance the rate of certain oxidation reactions. researchgate.net Conversely, electron-donating groups tend to decrease the rate. researchgate.net Given that the acetonitrile group is electron-withdrawing, its presence is expected to influence the reactivity of the pyridine ring toward oxidative processes.

Electrochemical studies have shown that pyridine can be reversibly reduced and oxidized in an acetonitrile solvent. The oxidation of the pyridinium ion occurs at a potential of -0.65 V (vs. Ag/AgClO₄), demonstrating the electrochemical activity of the pyridine core. The specific oxidation pathways for α-isobutylpyridine-2-acetonitrile would depend on the oxidant and reaction conditions, with potential for N-oxide formation or oxidation of the alkyl group, alongside the reactions of the acetonitrile side chain.

Amidation Reactions

The nitrile group (C≡N) of α-isobutylpyridine-2-acetonitrile is a key functional handle for derivatization, notably through amidation reactions. While direct hydrolysis can convert nitriles to amides under acidic or basic conditions, other methodologies offer milder and more versatile routes.

One such approach involves the rearrangement of nitrile imines derived from hydrazonyl bromides. nih.gov In this method, a highly reactive nitrile imine intermediate is generated, which can be trapped by an amine nucleophile to form a stable amide bond. This process has been shown to be broadly applicable to the synthesis of primary, secondary, and tertiary amides. nih.gov Applying this methodology, α-isobutylpyridine-2-acetonitrile could first be converted to a corresponding hydrazonyl bromide, which would then rearrange in the presence of a desired amine to yield the corresponding amide derivative. The reaction is tolerant of various functional groups and has been successfully applied to heterocyclic substrates. nih.gov

Table 2: General Conditions for Amidation via Nitrile Imine Rearrangement

Step Reagents & Conditions Purpose Reference
Hydrazonyl Bromide Formation Aldehyde/Ketone + Hydrazine derivative, then Brominating agent Creates the precursor for the nitrile imine. nih.gov

Mechanisms of Ring Transformations and Fused Systems

The pyridine-acetonitrile scaffold serves as a valuable precursor for the synthesis of more complex heterocyclic structures, such as fused ring systems and macrocycles. These transformations leverage the inherent reactivity of both the pyridine and nitrile functionalities.

Mechanistic Pathways to Imidazo[4,5-b]pyridine Systems

The imidazo[4,5-b]pyridine core is a purine (B94841) analogue of significant interest in medicinal chemistry. clockss.orgutoronto.ca The synthesis of this fused system typically involves the cyclization of a 2,3-diaminopyridine (B105623) derivative with a one-carbon electrophile.

While α-isobutylpyridine-2-acetonitrile does not possess the required 3-amino group, understanding the cyclization mechanism is key to designing a synthetic route from this starting material. A plausible pathway would first involve the introduction of a nitro group at the 3-position of the pyridine ring, followed by its reduction to an amine. The resulting 3-amino-2-(α-isobutylacetonitrile)pyridine would be a key intermediate. From here, the nitrile group could be hydrolyzed to a carboxylic acid or an amide, followed by cyclization to form the imidazole (B134444) ring.

Alternatively, established methods show that 2,3-diaminopyridine reacts with reagents like triethyl orthoformate or various aldehydes to construct the fused imidazole ring. utoronto.ca For example, condensation with an aldehyde, followed by an intramolecular cyclization and subsequent oxidation or rearrangement, yields the aromatic imidazo[4,5-b]pyridine system. utoronto.ca

Table 3: Common Methods for Imidazo[4,5-b]pyridine Synthesis

Starting Material Reagent(s) Key Mechanistic Step Reference
2,3-Diaminopyridine Triethyl Orthoformate Condensation and cyclization. utoronto.ca utoronto.ca
2,3-Diaminopyridine Aldehydes Reductive cyclization or condensation followed by oxidation. utoronto.ca utoronto.ca

Cyclization Reactions in Macrocycle Synthesis

The pyridine-acetonitrile motif can be incorporated into macrocyclic structures through various cyclization strategies. The pyridine ring can act as a structural corner-piece, while the acetonitrile group can be transformed into a linking chain.

A particularly relevant strategy involves the reaction of a 2-formylpyridine derivative with a peptide containing a terminal amine and a secondary amine in its backbone. nih.gov This reaction proceeds via the formation of a reversible intramolecular imine, which is then trapped by the pyridine derivative to create a stable imidazopyridinium (IP⁺)-linked macrocycle. nih.gov To utilize α-isobutylpyridine-2-acetonitrile in such a synthesis, the α-carbon and nitrile group would need to be elaborated into a suitable peptide chain, and the pyridine ring would require functionalization with a formyl or keto group at the appropriate position to facilitate the final cyclization. This method is advantageous for creating macrocycles with good passive membrane permeability. nih.gov

Other approaches to pyridine-containing macrocycles, or pyridinophanes, often involve the cyclization of linear precursors containing the pyridine unit. nih.govresearchgate.net These reactions frequently require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. youtube.com The synthesis of such macrocycles presents challenges due to the specific reactivity of the pyridine ring and the need for protecting groups that can withstand the reaction conditions. nih.gov

Derivatives and Analogs of α Isobutylpyridine 2 Acetonitrile

Structurally Related Pyridine (B92270) Acetonitriles (e.g., 2,6-bis(cyanomethyl)-4-isobutylpyridine)

The core structure of α-isobutylpyridine-2-acetonitrile can be expanded upon by introducing additional functional groups. A key example of a structurally related derivative is 2,6-bis(cyanomethyl)-4-isobutylpyridine. This compound retains the 4-isobutylpyridine (B184579) core but features cyanomethyl groups at both the 2- and 6-positions, creating a symmetrical dinitrile.

While direct synthesis routes for 2,6-bis(cyanomethyl)-4-isobutylpyridine are not extensively detailed in readily available literature, its preparation can be inferred from established synthetic methodologies for related pyridine dinitriles. A plausible synthetic strategy would begin with the synthesis of a suitable precursor, 4-isobutyl-2,6-lutidine (4-isobutyl-2,6-dimethylpyridine). The synthesis of 2,6-lutidine itself is well-established, often proceeding via condensation reactions of acetone, formaldehyde, and ammonia (B1221849). wikipedia.orgchemicalbook.comrsc.org The isobutyl group could then be introduced at the 4-position.

Once the 4-isobutyl-2,6-lutidine precursor is obtained, the two methyl groups at the 2- and 6-positions can be functionalized. A common pathway involves the oxidation of the methyl groups to form 2,6-bis(hydroxymethyl)-4-isobutylpyridine. In fact, a biocatalytic process has been developed for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, which could potentially be adapted. rsc.orgethz.ch These alcohol groups can then be converted into better leaving groups, such as tosylates or halides (e.g., bromomethyl derivatives). Subsequent nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide, would yield the target dinitrile, 2,6-bis(cyanomethyl)-4-isobutylpyridine. This mirrors known procedures for the cyanation of pyridyl derivatives. chemicalbook.comorgsyn.org

Another approach involves the direct cyanation of pyridine rings. Methods for the direct C-H cyanation of N-containing heterocycles have been developed, often proceeding through the activation of the pyridine ring, for example, by forming a pyridine N-oxide. d-nb.inforesearchgate.netacs.orgthieme-connect.de

Compound NameStructureKey Structural Features
α-Isobutylpyridine-2-acetonitrilePyridine ring with an isobutyl group at C4 and a cyanomethyl group at C2.Asymmetric monosubstituted acetonitrile (B52724).
2,6-PyridinedicarbonitrilePyridine ring with cyanomethyl groups at C2 and C6. chemicalbook.comSymmetrical dinitrile, a common ligand precursor.
2,6-bis(cyanomethyl)-4-isobutylpyridinePyridine ring with an isobutyl group at C4 and cyanomethyl groups at C2 and C6.Symmetrical dinitrile with an alkyl substituent at the 4-position.
2-Cyano-6-methylpyridinePyridine ring with a cyano group at C2 and a methyl group at C6. orgsyn.orgAsymmetric, demonstrates selective functionalization.

Functionalization at Different Positions of the Pyridine Ring

The reactivity of the pyridine ring in α-isobutylpyridine-2-acetonitrile is influenced by the electronic properties of its substituents. The isobutyl group at the 4-position is an electron-donating group, which tends to activate the pyridine ring towards electrophilic substitution. Conversely, the cyanomethyl group at the 2-position is electron-withdrawing, deactivating the ring. The nitrogen atom itself strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions.

Functionalization can be achieved through several key reaction types:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation would be expected to occur primarily at the C3 and C5 positions, which are least deactivated by the combined electronic effects of the nitrogen atom and the cyanomethyl group.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the cyanomethyl group and the ring nitrogen makes the C6 position susceptible to attack by strong nucleophiles. This allows for the introduction of groups like amines, alkoxides, or thiolates. Direct C-H cyanation protocols have also been developed for various N-containing heterocycles, providing a route to introduce additional nitrile groups. d-nb.info

Metallation: Directed ortho-metallation is a powerful tool for functionalizing pyridine rings. Using a strong base like lithium diisopropylamide (LDA), it is possible to deprotonate one of the ring's C-H bonds, typically adjacent to an existing substituent. For α-isobutylpyridine-2-acetonitrile, metallation could potentially occur at the C3 or C5 positions, creating a nucleophilic center that can react with a variety of electrophiles to introduce new substituents.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. researchgate.netwikipedia.org This transformation alters the ring's reactivity, activating the C6 position (and to a lesser extent, the C4 position) for nucleophilic attack and facilitating certain electrophilic substitutions. researchgate.net Subsequent deoxygenation can restore the pyridine ring. researchgate.net

Recent advances in synthetic chemistry have also introduced novel methods like skeletal editing, which allows for the transmutation of atoms within the pyridine ring itself to form other aromatic systems, offering a pathway to profoundly different molecular scaffolds. nih.gov

N-Substituted Imidazo[4,5-b]pyridine Acrylonitriles as Analogs

Analogs of α-isobutylpyridine-2-acetonitrile include fused heterocyclic systems such as N-substituted imidazo[4,5-b]pyridine acrylonitriles. The imidazo[4,5-b]pyridine core is structurally analogous to purines and has been identified as a privileged scaffold in medicinal chemistry, appearing in compounds with a range of biological activities.

The synthesis of these analogs often begins with a substituted 2,3-diaminopyridine (B105623). Condensation with an appropriate aldehyde can form the imidazole (B134444) ring, yielding an imidazo[4,5-b]pyridine derivative. Further functionalization, such as N-alkylation at different nitrogen atoms of the imidazole or pyridine rings, can introduce various substituents, leading to a diverse library of compounds. For example, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines have been synthesized and evaluated for potential biological activity. In some cases, substitution of the pyridine nucleus with bromine has been shown to enhance certain biological effects.

A related class of compounds, 3-cyanomethylimidazo[1,2-a]pyridines, can be synthesized through the cyanation of 3-(dimethylamino)methyl imidazo[1,2-a]pyridines, using reagents like ethyl chloroformate to form a quaternary ammonium (B1175870) salt intermediate that is subsequently displaced by cyanide. derpharmachemica.com

Macrocyclic Structures Incorporating Isobutylpyridine Units

The isobutylpyridine unit can be incorporated as a structural element in the synthesis of macrocycles. Macrocyclic compounds are large ring structures that often exhibit unique properties related to host-guest chemistry, catalysis, and molecular recognition. The pyridine nitrogen atom and functional groups attached to the ring are ideal handles for participating in macrocyclization reactions.

Several synthetic strategies can be employed to construct these complex architectures:

Amide or Ester Linkages: Derivatives such as 2,6-bis(hydroxymethyl)-4-isobutylpyridine or the corresponding diamine can be used as building blocks. These functional groups can be reacted with dicarboxylic acids or diacyl chlorides under high-dilution conditions to form large rings connected by ester or amide bonds. A series of macrocyclic receptors have been prepared containing bipyridine groups linked to amino acids, demonstrating the feasibility of this approach. acs.org

Transition Metal-Catalyzed Cross-Coupling: Reactions such as the Suzuki, Sonogashira, or Buchwald-Hartwig couplings are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A di-halogenated isobutylpyridine derivative (e.g., 2,6-dichloro-4-isobutylpyridine) can be coupled with a molecule containing two boronic esters or two terminal alkynes to form a macrocycle. This methodology has been used to create shape-persistent macrocycles with terpyridine units. organic-chemistry.org

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and reliable reaction for macrocycle synthesis. An isobutylpyridine derivative functionalized with both an azide (B81097) and a terminal alkyne can undergo an intramolecular cyclization to form a triazole-containing macrocycle.

The specific geometry and rigidity of the isobutylpyridine unit can help to pre-organize the linear precursor for cyclization, potentially increasing the yield of the desired macrocyclic product over undesired oligomers or polymers.

Macrocycle TypeSynthetic StrategyPotential Isobutylpyridine Building Block
Crown Ether AnalogWilliamson Ether Synthesis2,6-bis(hydroxymethyl)-4-isobutylpyridine
CyclophaneTransition Metal Cross-Coupling2,6-dihalo-4-isobutylpyridine
Peptidomimetic MacrocycleAmide Bond Formation4-isobutylpyridine-2,6-dicarboxylic acid
Triazole-containing MacrocycleClick Chemistry (CuAAC)2-azidomethyl-6-ethynyl-4-isobutylpyridine

Spectroscopic and Advanced Characterization of α Isobutylpyridine 2 Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of α-Isobutylpyridine-2-acetonitrile would be expected to provide distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton and the proximity of electronegative atoms and aromatic rings.

The pyridine (B92270) ring protons would appear in the downfield region, typically between 7.0 and 8.7 ppm, due to the deshielding effect of the aromatic ring currents and the nitrogen atom. The proton at position 6 of the pyridine ring is expected to be the most downfield, a characteristic feature for 2-substituted pyridines. The protons of the isobutyl group would appear in the upfield region. The methine proton adjacent to the chiral center and the nitrile group would likely be a multiplet, and the terminal methyl groups would appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for α-Isobutylpyridine-2-acetonitrile

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyridine H-68.6 - 8.7Doublet
Pyridine H-47.7 - 7.8Triplet of doublets
Pyridine H-37.3 - 7.4Doublet
Pyridine H-57.2 - 7.3Triplet
Methine CH (on isobutyl)4.5 - 4.6Triplet
Methylene (B1212753) CH₂ (on isobutyl)1.9 - 2.1Multiplet
Methine CH (on isobutyl)1.8 - 1.9Multiplet
Methyl CH₃ (on isobutyl)0.9 - 1.0Doublet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal.

The carbon atoms of the pyridine ring would be found in the aromatic region of the spectrum (typically 120-150 ppm). The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The carbons of the isobutyl group would appear in the aliphatic region (10-60 ppm).

Attached Proton Test (APT) or similar spectral editing techniques can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. In an APT spectrum, CH and CH₃ carbons typically show positive phase signals, while CH₂ and quaternary carbons show negative phase signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for α-Isobutylpyridine-2-acetonitrile

Carbon AtomPredicted Chemical Shift (ppm)
Pyridine C-2158 - 160
Pyridine C-6149 - 150
Pyridine C-4136 - 137
Pyridine C-3123 - 124
Pyridine C-5121 - 122
Nitrile (C≡N)118 - 120
Methine C (chiral center)35 - 40
Methylene C (isobutyl)40 - 45
Methine C (isobutyl)25 - 30
Methyl C (isobutyl)22 - 24

Note: These are predicted values and may vary based on the solvent and experimental conditions.

NMR spectroscopy is a powerful tool for studying reaction mechanisms, allowing for the in-situ monitoring of reactants, intermediates, and products over time. nih.gov By following the course of a reaction directly in an NMR tube, researchers can gain insights into reaction kinetics, stereoselectivity, and the formation of transient species. For instance, in the synthesis of related pyridine derivatives, NMR has been used to determine the ratio of α and β anomers, providing evidence for the reaction mechanism. Mechanistic investigations of reactions involving nitriles and pyridines can be followed by monitoring the changes in the chemical shifts of the protons and carbons adjacent to the reaction centers. chemspider.comchemicalbook.comresearchgate.net This allows for the elucidation of complex reaction pathways and the optimization of reaction conditions.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, like α-Isobutylpyridine-2-acetonitrile, with minimal fragmentation. np-mrd.org When coupled with a Time-of-Flight (TOF) mass analyzer, it provides high-resolution mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. np-mrd.org

In a typical positive-ion ESI-TOF spectrum of α-Isobutylpyridine-2-acetonitrile, the protonated molecule [M+H]⁺ would be the most prominent peak. Adducts with solvent molecules, such as acetonitrile (B52724) [M+CH₃CN+H]⁺, or with cations like sodium [M+Na]⁺, may also be observed. np-mrd.org The high-resolution capability of TOF-MS allows for the accurate mass determination of these ions, confirming the molecular formula of the compound. nist.gov Fragmentation can be induced in the mass spectrometer to provide structural information. Common fragmentation pathways for related pyridine derivatives include cleavage of the bond between the pyridine ring and the side chain. nist.gov

Table 3: Expected Ions in the ESI-TOF Mass Spectrum of α-Isobutylpyridine-2-acetonitrile

IonDescription
[M+H]⁺Protonated molecule
[M+Na]⁺Sodium adduct
[M+K]⁺Potassium adduct
[M+CH₃CN+H]⁺Acetonitrile adduct

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. This technique provides an additional dimension of separation to mass spectrometry, allowing for the differentiation of isomers and conformers that may have the same mass-to-charge ratio.

For a molecule like α-Isobutylpyridine-2-acetonitrile, IM-MS can provide information about its gas-phase conformation. Furthermore, this technique is particularly powerful for studying non-covalent complexes and gas-phase assemblies. For example, IM-MS can be used to investigate the interactions of α-Isobutylpyridine-2-acetonitrile with metal ions or other molecules in the gas phase. The formation of complexes, such as with nickel ions, has been studied for related acetonitrile and pyridine compounds, where the arrival times in the ion mobility drift tube provide insights into the size and structure of the resulting gas-phase assemblies. np-mrd.org The technique can also be used to study the influence of the electrospray charging process on the gas-phase structures of molecules.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of a chemical compound. This analysis provides an empirical formula for the substance, which can be compared against the theoretical composition calculated from its proposed molecular formula. This comparison is a crucial step in verifying the purity and identity of a newly synthesized compound.

For α-Isobutylpyridine-2-acetonitrile, with the molecular formula C₁₁H₁₄N₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent atoms. The molecular weight of the compound is 174.24 g/mol . The expected percentages serve as a critical benchmark for experimental verification. While specific published experimental data for α-Isobutylpyridine-2-acetonitrile is not available in the reviewed literature, the theoretical values are presented below.

Table 1: Theoretical Elemental Composition of α-Isobutylpyridine-2-acetonitrile

Element Symbol Atomic Mass ( g/mol ) Moles in Molecule Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 11 132.11 75.82%
Hydrogen H 1.008 14 14.112 8.10%

Note: The values are calculated based on the molecular formula C₁₁H₁₄N₂.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is a powerful analytical technique that provides definitive proof of a molecule's three-dimensional structure. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can determine the precise spatial arrangement of atoms within the crystal lattice. This yields detailed information on bond lengths, bond angles, and torsion angles, confirming the compound's connectivity and stereochemistry.

A comprehensive search of the scientific literature and crystallographic databases did not yield any published reports on the single-crystal X-ray structure of α-Isobutylpyridine-2-acetonitrile. To perform such an analysis, the compound must first be synthesized in high purity and then successfully grown into a single crystal of suitable size and quality.

Should a crystal structure be determined, the analysis would provide key structural parameters. These parameters are typically deposited in a crystallographic information file (CIF) and would include details such as the crystal system, space group, unit cell dimensions, and atomic coordinates. This data would offer unambiguous confirmation of the isobutyl group's attachment to the pyridine ring at the alpha position relative to the acetonitrile substituent.

Table 2: Representative Data from a Hypothetical X-ray Crystallography Analysis

Parameter Description Example Data (Hypothetical)
Crystal Data
Formula Molecular Formula C₁₁H₁₄N₂
Formula Weight Molecular Weight 174.24
Crystal System The crystal system (e.g., Monoclinic, Orthorhombic) Not Available
Space Group The symmetry group of the crystal Not Available
a, b, c (Å) Unit cell dimensions Not Available
α, β, γ (°) Unit cell angles Not Available
Volume (ų) Volume of the unit cell Not Available
Z Number of molecules per unit cell Not Available
Data Collection
Temperature (K) Temperature at which data was collected Not Available
Radiation (Å) Wavelength of X-rays used Not Available
Refinement
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data Not Available

Note: This table illustrates the type of data obtained from X-ray crystallography. No experimental data is currently available for α-Isobutylpyridine-2-acetonitrile.

Theoretical and Computational Studies on α Isobutylpyridine 2 Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of α-Isobutylpyridine-2-acetonitrile from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations focus on the electron density to determine the energy and electronic structure of a system. For α-Isobutylpyridine-2-acetonitrile, DFT would be employed to calculate key properties that govern its stability and reactivity.

DFT studies on substituted pyridine (B92270) derivatives have demonstrated that the nature and position of substituents significantly influence the electronic environment of the pyridine ring and any associated functional groups. nih.govias.ac.inresearchgate.net For instance, the isobutyl group at the alpha position of the pyridine ring in α-Isobutylpyridine-2-acetonitrile would be expected to act as an electron-donating group, thereby influencing the nucleophilicity of the pyridine nitrogen and the acidity of the protons on the acetonitrile (B52724) moiety.

Key parameters that would be calculated using DFT include:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms, bond lengths, and bond angles that correspond to the lowest energy conformation.

Electron Density and Electrostatic Potential (ESP): The ESP map reveals the distribution of charge in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For example, in picoline-containing compounds, the ESP minimum is often located near the pyridine nitrogen atom, indicating a likely site for electrophilic attack. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Table 1: Representative DFT-Calculated Properties for a Substituted Pyridine Acetonitrile (Note: This table is illustrative and does not represent actual calculated data for α-Isobutylpyridine-2-acetonitrile.)

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DMeasures the overall polarity of the molecule

Hartree-Fock (RHF) Calculations for Wave Functions

Restricted Hartree-Fock (RHF) theory is another foundational ab initio method. While often less accurate than DFT for total energies due to its neglect of electron correlation, RHF provides a good first approximation of the molecular wave function and is a starting point for more advanced calculations. For α-Isobutylpyridine-2-acetonitrile, RHF calculations would be used to obtain the molecular orbitals and their corresponding energies. The resulting wave function can be used in subsequent analyses, such as NBO.

Natural Bond Orbital (NBO) Analysis for Orbital Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interaction among orbitals. It provides a localized picture of the electronic structure, translating the complex molecular orbitals into Lewis-like structures of bonds and lone pairs. For α-Isobutylpyridine-2-acetonitrile, NBO analysis would reveal:

Hybridization and Atomic Charges: The specific hybridization of each atom and its natural atomic charge, offering insights into bonding and reactivity.

Donor-Acceptor Interactions: NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. These interactions, known as hyperconjugation, are key to understanding molecular stability. The strength of these interactions is evaluated using second-order perturbation theory. researchgate.netrsc.org For example, an interaction between a lone pair on the pyridine nitrogen and an antibonding orbital of an adjacent bond would be quantified.

Table 2: Illustrative NBO Analysis of a Donor-Acceptor Interaction (Note: This table is illustrative and does not represent actual calculated data for α-Isobutylpyridine-2-acetonitrile.)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) N5σ* (C2-C3)2.5Lone Pair -> Antibonding
σ (Cα-H)σ* (C2-N)1.8σ -> σ* Hyperconjugation

Here, E(2) represents the stabilization energy of the interaction.

Mechanistic Probing through Computational Models

Computational models are invaluable for elucidating the step-by-step pathways of chemical reactions, which can be difficult to determine experimentally.

Transition State Analysis in C–H Cleavage Reactions

The acetonitrile moiety of α-Isobutylpyridine-2-acetonitrile possesses C-H bonds that can be activated and cleaved in various chemical reactions. Computational transition state analysis is used to identify the high-energy structures that connect reactants to products. The activation energy, which is the energy difference between the reactant and the transition state, determines the reaction rate.

In studies of C-H bond cleavage, computational models can map out the potential energy surface of the reaction. For example, in the oxidation of hydrocarbons, the mechanism of hydrogen atom abstraction can be supported by calculating the reaction barriers. nih.gov The shape of the potential energy surface can also explain kinetic isotope effects, where replacing hydrogen with deuterium (B1214612) alters the reaction rate. nih.gov For α-Isobutylpyridine-2-acetonitrile, one could computationally model its reaction with an oxidizing agent to determine the transition state structure for the cleavage of a C-H bond at the acetonitrile alpha-carbon and calculate the associated activation energy.

Proton-Coupled Electron Transfer (PCET) Reaction Theory

Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred. ias.ac.inresearchgate.netnih.gov PCET pathways can be either concerted, where the electron and proton transfer in a single kinetic step, or sequential, with the formation of a radical intermediate. rsc.org The theoretical framework of PCET is crucial for understanding many redox reactions in chemistry and biology.

For a molecule like α-Isobutylpyridine-2-acetonitrile, PCET could be relevant in reactions where the pyridine nitrogen acts as a proton acceptor and the acetonitrile moiety is involved in electron transfer. Computational studies can help distinguish between different PCET mechanisms by calculating the energies of the intermediates and transition states for each possible pathway. researchgate.netresearchgate.net The theoretical models for PCET consider the electronic and vibrational coupling between the donor and acceptor, as well as the reorganization energy of the solvent. researchgate.netrsc.org By analyzing these parameters, one can predict which PCET mechanism is more favorable under specific conditions.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters of molecules like α-isobutylpyridine-2-acetonitrile. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate parameters for NMR, IR, and UV-Vis spectroscopy. These theoretical predictions are invaluable for interpreting experimental spectra and can guide the synthesis and analysis of new compounds.

For α-isobutylpyridine-2-acetonitrile, theoretical calculations can elucidate the relationship between its molecular structure and its spectroscopic signatures. For instance, the calculated chemical shifts in ¹H and ¹³C NMR spectroscopy are highly dependent on the electronic environment of each nucleus. The electron-withdrawing nature of the nitrile group and the pyridine ring significantly influences the chemical shifts of nearby protons and carbon atoms.

Similarly, the vibrational frequencies in an IR spectrum can be predicted by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the C≡N stretch of the nitrile group, the C-H stretches of the isobutyl group, and the various vibrations of the pyridine ring.

The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using TD-DFT calculations. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and conjugation within the molecule.

Table 1: Predicted Spectroscopic Parameters for α-Isobutylpyridine-2-acetonitrile (Illustrative)

Parameter Predicted Value Spectroscopic Method
¹H Chemical Shift (pyridyl H)7.5 - 8.6 ppmNMR
¹³C Chemical Shift (C≡N)115 - 125 ppmNMR
IR Frequency (C≡N stretch)2240 - 2260 cm⁻¹IR
UV-Vis λmax260 - 280 nmUV-Vis

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Specific computational studies on α-isobutylpyridine-2-acetonitrile would be required for precise predictions.

Solvent Effects in Computational Models

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models can account for these solvent effects through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. For α-isobutylpyridine-2-acetonitrile, PCM calculations could be used to study how the dipole moment, molecular geometry, and spectroscopic properties change in solvents of varying polarity.

Explicit solvent models involve including a number of individual solvent molecules around the solute molecule in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For α-isobutylpyridine-2-acetonitrile, explicit solvent models could be used to investigate the specific interactions between the nitrogen atom of the pyridine ring or the nitrile group with protic solvent molecules like water or alcohols.

The choice of solvent can impact the relative energies of different conformers, the positions of spectroscopic peaks, and the reaction rates. For example, the C≡N stretching frequency in the IR spectrum of α-isobutylpyridine-2-acetonitrile is expected to shift to higher wavenumbers in more polar solvents due to the stabilization of the polar C≡N bond.

Table 2: Illustrative Solvent Effects on a Predicted Property of α-Isobutylpyridine-2-acetonitrile

Solvent Dielectric Constant Predicted UV-Vis λmax (nm)
n-Hexane1.88265
Dichloromethane8.93270
Acetonitrile37.5272
Water80.1275

Note: The values in this table are for illustrative purposes to demonstrate the trend of solvent effects and are not based on specific experimental or computational data for α-isobutylpyridine-2-acetonitrile.

Potential Applications and Chemical Significance of α Isobutylpyridine 2 Acetonitrile

Role as a Synthetic Intermediate

The strategic placement of reactive functional groups makes α-isobutylpyridine-2-acetonitrile a promising intermediate for the synthesis of more complex molecules. Its bifunctional nature allows for sequential or one-pot reactions to construct diverse molecular scaffolds.

The pyridine (B92270) ring and the nitrile group both serve as sources of nitrogen, positioning α-isobutylpyridine-2-acetonitrile as a valuable precursor for a variety of nitrogenous compounds. The nitrile moiety can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, thereby providing a handle for further functionalization and the introduction of additional nitrogen-containing groups. The pyridine nitrogen itself can participate in reactions such as N-oxidation or quaternization, further expanding its synthetic utility.

While specific examples for the isobutyl derivative are not documented, research on related pyridylacetonitriles demonstrates their role in synthesizing compounds with potential biological activity. For instance, derivatives of 2-(pyridin-2-yl)acetonitrile are intermediates in the preparation of compounds with applications in medicinal chemistry.

The reactivity of the α-methylene group (activated by both the pyridine and nitrile) and the nitrile carbon makes α-isobutylpyridine-2-acetonitrile a potential candidate for the construction of various heterocyclic systems. It is conceivable that this compound could participate in condensation reactions with bifunctional reagents to yield fused or substituted heterocyclic rings.

Studies on 2-pyridylacetonitrile (B1294559) have shown its utility as a precursor to functionally substituted pyridines and other azine derivatives. google.com For example, it can undergo condensation with dimethylformamide dimethyl acetal (B89532) to yield an enaminonitrile, which is a versatile intermediate for synthesizing pyrazolylpyridines. google.com This suggests that α-isobutylpyridine-2-acetonitrile could similarly be employed in the synthesis of a range of complex heterocyclic structures, where the isobutyl group would be incorporated into the final architecture, potentially influencing its physical and biological properties.

Macrocycles are an important class of molecules in drug discovery and materials science. evitachem.comgoogle.comchemicalbook.com The synthesis of these large ring systems often relies on key building blocks that can undergo efficient cyclization reactions. evitachem.comcymitquimica.com The structure of α-isobutylpyridine-2-acetonitrile, with its potential for derivatization at both the α-position and the pyridine ring, suggests its possible use as a fragment in the convergent synthesis of macrocyclic structures.

While direct evidence of α-isobutylpyridine-2-acetonitrile in macrocycle synthesis is absent from the literature, the general principles of macrocyclization often involve the coupling of bifunctional linear precursors. evitachem.com One could envision a scenario where the nitrile group of α-isobutylpyridine-2-acetonitrile is transformed into an amine or carboxylic acid, and another functional group is introduced elsewhere in the molecule, creating a precursor suitable for a ring-closing reaction.

Contributions to Methodological Advancements in Organic Synthesis

The development of novel synthetic methods often relies on the exploration of the reactivity of unique starting materials. The specific steric and electronic properties of α-isobutylpyridine-2-acetonitrile could make it a useful substrate for advancing synthetic methodologies.

The presence of multiple potentially reactive sites on the pyridine ring (C-3, C-4, C-5, C-6) and the α-carbon makes α-isobutylpyridine-2-acetonitrile an interesting substrate for studying and developing site-selective reactions. Achieving control over which position is functionalized is a significant challenge in organic synthesis.

Methodologies for the site-selective functionalization of pyridine rings are of great interest to medicinal chemists for the rapid generation of analog libraries for structure-activity relationship studies. The isobutyl group at the α-position would likely exert a steric influence, potentially directing incoming reagents to specific positions on the pyridine ring. Research in this area using α-isobutylpyridine-2-acetonitrile as a model substrate could lead to new strategies for predictable and controlled functionalization of substituted pyridines.

The functionalization of pyridine rings is a cornerstone of heterocyclic chemistry. The development of new methods to introduce substituents onto the pyridine core is a continuous effort. α-Isobutylpyridine-2-acetonitrile, with its pre-functionalized side chain, could serve as a platform for exploring novel pyridine derivatization reactions.

For example, the nitrile group could be used to direct metallation to an adjacent position on the pyridine ring, followed by quenching with an electrophile. Alternatively, the pyridine nitrogen could be activated to facilitate nucleophilic substitution at the 4-position. The interplay between the isobutylacetonitrile side chain and the pyridine ring could lead to unexpected reactivity and the discovery of new synthetic transformations.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of functionalized pyridines is a mature field, yet there is always a demand for more efficient, sustainable, and versatile methods. nih.govelsevier.comrsc.org Future research could focus on developing novel synthetic routes to alpha-Isobutylpyridine-2-acetonitrile that improve upon existing multi-step procedures, which may involve the separate construction of the substituted pyridine (B92270) ring and subsequent introduction of the acetonitrile (B52724) moiety.

Key areas for exploration include:

One-Pot Syntheses: Designing multi-component reactions where the pyridine ring is assembled with the isobutyl and acetonitrile functionalities in a single, streamlined process. rsc.org This could involve cyclo-condensation reactions using novel combinations of aldehydes, ketones, and nitrogen sources.

Late-Stage Functionalization: Developing methods for the direct introduction of the isobutyl group onto a pre-existing pyridine-2-acetonitrile core. This approach, particularly through C-H activation strategies, would provide a highly convergent and flexible route to the target molecule and its analogs. acs.org

Green Chemistry Approaches: Employing more environmentally benign solvents and catalysts, and designing syntheses that minimize waste and energy consumption. globenewswire.com This aligns with the broader industry trend towards sustainable chemical manufacturing.

Synthetic StrategyPotential AdvantagesRelevant Research Area
Multi-component ReactionsIncreased efficiency, reduced waste, atom economyPyridine synthesis, one-pot reactions
Late-stage C-H AlkylationHigh convergence, modularity, access to analogsC-H functionalization, organometallic catalysis
Bio-catalytic SynthesisHigh selectivity, mild conditions, sustainabilityBiocatalysis, enzyme engineering

Catalyst Development for Selective Transformations

Catalysis is central to modern organic synthesis, and the development of new catalysts for the selective transformation of this compound would be a significant advancement. Research in this area could target both the pyridine ring and the acetonitrile side chain.

Selective C-H Functionalization: The isobutyl group possesses primary, secondary, and tertiary C-H bonds, and the pyridine ring has multiple C-H bonds. Developing catalysts, for instance based on iridium or rhodium, that can selectively activate and functionalize one of these positions would be a powerful tool for creating diverse derivatives. acs.orgnih.gov For example, a catalyst could be designed to selectively hydroxylate or aminate the terminal methyl group of the isobutyl substituent.

Catalytic Manipulation of the Nitrile Group: While the hydrolysis or reduction of nitriles is well-known, developing catalysts for novel transformations, such as the catalytic addition of organometallic reagents or the direct conversion to other functional groups like amides or tetrazoles under mild conditions, would expand its synthetic utility.

Asymmetric Catalysis: For transformations that create new stereocenters, such as the functionalization of the carbon alpha to the nitrile group, the development of chiral catalysts to control the stereochemical outcome would be of high value, particularly for applications in medicinal chemistry.

Catalytic ApproachTarget FunctionalityPotential Outcome
Transition Metal Catalysis (e.g., Ni, Ir)Pyridine C-H bonds, Isobutyl C-H bondsRegioselective alkylation, arylation, or oxygenation. nih.govnih.gov
Lewis Acid CatalysisPyridine nitrogen, Nitrile groupActivation for nucleophilic addition, controlled transformations. nih.gov
PhotocatalysisC-H bonds, Nitrile groupFunctionalization under mild, light-driven conditions. acs.org

Expanding Scope of Reactivity and Functionalization

Beyond catalyst development, exploring the inherent reactivity of this compound and expanding its functionalization repertoire is a crucial research avenue. The interplay between the electron-withdrawing nitrile group and the pyridine ring dictates its chemical behavior.

Dearomatization Reactions: Investigating the nucleophilic dearomatization of the pyridine ring would allow for the synthesis of complex, three-dimensional N-heterocycles. acs.org The isobutyl group could serve to sterically or electronically influence the regioselectivity of such transformations.

Reactions of the alpha-Methylene Group: The methylene (B1212753) group adjacent to the nitrile and pyridine ring is acidic and can be deprotonated to form a stabilized carbanion. Exploring the reactions of this nucleophile with a wider range of electrophiles would provide access to a host of alpha-substituted derivatives.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various five-membered heterocyclic rings. Systematically studying these reactions with different dipolarophiles would be a fruitful area of research. For instance, reaction with azides can yield tetrazoles, which are important pharmacophores.

Advanced Computational Modeling

In silico methods are indispensable tools in modern chemical research, enabling the prediction of properties and the rational design of experiments. nih.govresearchgate.net

DFT Studies on Reactivity: Density Functional Theory (DFT) can be used to model the electronic structure of this compound, predict the most likely sites for electrophilic and nucleophilic attack, and calculate the activation energies for various proposed reactions. rsc.org This can guide synthetic efforts by identifying the most promising reaction conditions.

Modeling Catalyst-Substrate Interactions: Computational studies can elucidate the mechanism of catalytic transformations by modeling the interaction of the molecule with a catalyst. nih.govacs.org This is particularly useful for understanding and predicting the regioselectivity and stereoselectivity of catalytic C-H functionalization or asymmetric reactions.

Prediction of Physicochemical Properties: Algorithms can predict properties such as solubility, lipophilicity, and membrane permeability for virtual libraries of derivatives. nih.gov This would accelerate the design of new molecules with tailored properties for specific applications, such as drug discovery or materials science.

Computational MethodApplication AreaPredicted Outcome
Density Functional Theory (DFT)Reaction mechanism, electronic structureReaction pathways, regioselectivity, kinetic barriers. rsc.org
Molecular Dynamics (MD) SimulationsConformational analysis, solvent effectsUnderstanding dynamic behavior and interactions in solution. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Drug design, materials scienceCorrelation of structural features with biological activity or physical properties.

Design of New Derivatives with Tailored Properties

The ultimate goal of much of this fundamental research is the design and synthesis of new molecules with specific, improved, or novel functions. The this compound scaffold offers significant potential for derivatization.

Medicinal Chemistry: Pyridine and nitrile moieties are common in pharmaceuticals. nih.govrsc.org New derivatives could be designed as enzyme inhibitors, receptor ligands, or antimicrobial agents. nih.govnih.govmdpi.com For example, by modifying the substituents on the pyridine ring or transforming the nitrile group, it may be possible to design potent and selective inhibitors for specific biological targets.

Agrochemicals: Pyridine derivatives are widely used as herbicides and pesticides. globenewswire.com Research could focus on creating new derivatives with enhanced potency, greater selectivity, or improved environmental degradation profiles.

Materials Science: Pyridine-containing molecules can act as ligands for metal complexes, which have applications in catalysis and as functional materials. dntb.gov.ua New derivatives of this compound could be synthesized to act as ligands for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting optical or electronic properties.

By systematically pursuing these avenues of research, the scientific community can unlock the full potential of this compound, transforming it from a relatively obscure chemical entity into a versatile building block for a new generation of functional molecules.

Q & A

What are the optimal synthetic pathways for preparing alpha-isobutylpyridine-2-acetonitrile, and how do reaction conditions influence yield?

Basic Research Question
this compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, highlights the use of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a precursor in heterocyclic synthesis. Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
  • Catalysis : Base catalysts (e.g., K₂CO₃) or transition-metal catalysts (e.g., Pd) improve regioselectivity and yield.
  • Temperature Control : Reactions typically proceed at 80–120°C to balance kinetic efficiency and thermal decomposition risks.
  • Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

Basic Research Question
Structural elucidation requires a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions and electronic environments (e.g., pyridine ring protons resonate at δ 7.5–8.5 ppm) .
  • X-Ray Crystallography : and provide bond angle data (e.g., C–F bond angles ≈ 104–112°) for fluorinated derivatives, critical for verifying stereochemistry.
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions and fragmentation patterns to validate purity .

How can density functional theory (DFT) studies enhance the understanding of this compound's reactivity?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and reaction pathways:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps quantify electrophilicity/nucleophilicity trends.
  • Transition-State Analysis : Simulate intermediates in cycloaddition or alkylation reactions to optimize synthetic routes.
  • Validation : Compare computed vibrational frequencies (IR) or NMR chemical shifts with experimental data to refine computational models .

How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., conformational flexibility):

  • Variable-Temperature NMR : Probe temperature-dependent shifts to identify equilibrating conformers.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···N) in crystal structures that may differ from solution-phase behavior.
  • DFT-MD Simulations : Model solvent effects or lattice dynamics to reconcile crystallographic and spectroscopic observations .

What strategies improve regioselectivity in the alkylation of this compound?

Advanced Research Question
Regioselectivity depends on steric and electronic factors:

  • Directing Groups : Electron-withdrawing substituents (e.g., nitriles) orient electrophiles to meta positions.
  • Steric Shielding : Bulky ligands (e.g., tert-butyl) at the pyridine 4-position hinder undesired ortho substitution.
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products, while prolonged heating shifts equilibria toward thermodynamically stable isomers .

What methodologies ensure high purity of this compound for pharmacological assays?

Basic Research Question
Purity validation requires:

  • Chromatographic Techniques : HPLC with UV detection (λ ≈ 254 nm) monitors trace impurities.
  • Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition products above 98% purity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.